![molecular formula C7H6Br2ClN B11832960 4-Chloro-2-(dibromomethyl)-6-methylpyridine](/img/structure/B11832960.png)
4-Chloro-2-(dibromomethyl)-6-methylpyridine
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Overview
Description
4-Chloro-2-(dibromomethyl)-6-methylpyridine is a chemical compound with the molecular formula C7H6Br2ClN It is a derivative of pyridine, characterized by the presence of chloro, dibromomethyl, and methyl substituents on the pyridine ring
Preparation Methods
The synthesis of 4-Chloro-2-(dibromomethyl)-6-methylpyridine typically involves multi-step chemical reactions. One common method includes the halogenation of 2,6-dimethylpyridine followed by the introduction of the dibromomethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
4-Chloro-2-(dibromomethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The chloro and dibromomethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Chloro-2-(dibromomethyl)-6-methylpyridine serves as a building block in organic synthesis. Its unique structure allows it to participate in various reactions to form more complex organic molecules, including pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The dibromomethyl groups can be replaced by nucleophiles, facilitating the synthesis of derivatives with tailored properties.
- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions, essential for forming carbon-carbon bonds.
Biology
In biological research, this compound is investigated for its interactions with enzymes and receptors. Its potential as a biochemical tool lies in its ability to inhibit specific enzymes.
Applications :
- Enzyme Inhibition Studies : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2), affecting drug metabolism and pharmacokinetics.
- Bioactive Molecule Development : Researchers explore its structure to design novel bioactive compounds that could lead to new therapeutic agents.
Medicine
The compound is being explored for its potential therapeutic properties, particularly in antimicrobial and anticancer activities.
Case Studies :
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research into its ability to inhibit cancer cell proliferation is ongoing, with promising results suggesting it may target specific cancer pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials.
Industrial Uses :
- Dyes and Pigments Production : Its unique chemical properties make it suitable for synthesizing dyes used in textiles and coatings.
- Specialty Chemicals : It serves as an intermediate in the synthesis of various specialty chemicals that require specific functional groups for enhanced performance.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Essential for creating complex molecules |
Biology | Enzyme inhibition | Inhibits CYP1A2 affecting drug metabolism |
Medicine | Antimicrobial and anticancer research | Promising results in targeting cancer pathways |
Industry | Production of dyes and specialty chemicals | Used as an intermediate for various applications |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dibromomethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and dibromomethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Chloro-2-(dibromomethyl)-6-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
4-Chloro-2-(dibromomethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a methyl group.
4-Chloro-2-nitroaniline: Contains a nitro group instead of dibromomethyl.
2,4-Dichloropyridine: Lacks the dibromomethyl group but has two chloro substituents. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Biological Activity
4-Chloro-2-(dibromomethyl)-6-methylpyridine is a heterocyclic organic compound with significant biological activity. This article delves into its interactions with biological systems, focusing on its enzyme inhibition properties, pharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and two bromomethyl groups. Its molecular formula is C8H7Br2ClN, which contributes to its unique reactivity and biological properties. Understanding its structure is crucial for elucidating its biological mechanisms.
Enzyme Inhibition
Research indicates that this compound acts primarily through enzyme inhibition, particularly as a CYP1A2 inhibitor. This interaction suggests that it may significantly affect the metabolism of various pharmaceuticals, highlighting its relevance in pharmacokinetics and toxicology studies.
Table 1: Enzyme Inhibition Activity
Enzyme Target | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Competitive | |
Other CYPs | Potential Effects |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Pharmacokinetic Studies : The compound's role as a CYP1A2 inhibitor suggests potential drug-drug interactions, necessitating further investigation into its pharmacokinetic profile. Such studies are critical for assessing safety and efficacy in therapeutic contexts.
- Toxicological Implications : Due to its enzyme inhibition properties, there are concerns regarding the potential toxic effects when co-administered with other medications metabolized by CYP1A2. Research is ongoing to characterize these interactions more thoroughly.
- Comparative Studies : Comparisons with structurally similar compounds reveal that while many share halogen substitutions, the specific arrangement of bromine and chlorine in this compound contributes to its distinctive biological activity.
Future Directions
Further research is essential to fully elucidate the mechanisms by which this compound interacts with biological systems. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacological effects and safety profile.
- Mechanistic Studies : Investigating the molecular pathways affected by this compound.
- Therapeutic Applications : Exploring its potential use in treating conditions where CYP1A2 modulation could be beneficial.
Properties
Molecular Formula |
C7H6Br2ClN |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
4-chloro-2-(dibromomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H6Br2ClN/c1-4-2-5(10)3-6(11-4)7(8)9/h2-3,7H,1H3 |
InChI Key |
PDYIEXJUASMGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(Br)Br)Cl |
Origin of Product |
United States |
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